3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one
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Overview
Description
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one is a heterocyclic compound with a benzothiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and a methylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-6-methyl-4H-1-benzothiopyran-4-one.
Reduction: Formation of 3-hydroxy-6-methyl-4H-1-benzothiopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzothiopyran structure can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A 3-hydroxy-4-pyranone derivative known for its skin-whitening properties.
Maltol: A 3-hydroxy-2-methyl-4H-pyran-4-one with antioxidant properties.
Flavonols: A class of compounds with a similar benzopyran structure and various biological activities.
Uniqueness
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
369373-30-8 |
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Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-hydroxy-6-methylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3 |
InChI Key |
XTOVPGWMEDIQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)O |
Origin of Product |
United States |
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